Product packaging for LY255582(Cat. No.:CAS No. 119193-09-8)

LY255582

Cat. No.: B1663796
CAS No.: 119193-09-8
M. Wt: 345.5 g/mol
InChI Key: LVVHEFJXPXAUDD-BULFRSBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY255582 is a phenylpiperidine derivative that acts as a potent, non-selective antagonist of opioid receptors . Research on this compound has primarily focused on its effects on consummatory behavior. Studies indicate that this compound can significantly reduce food and water consumption in animal models, and its anorectic effect is largely dependent on the antagonism of the μ-opioid receptor (MOR) subtype . This suggests that this compound is a valuable research tool for investigating the role of the opioid system in feeding regulation and energy balance, supporting the development of treatments for conditions like obesity . Furthermore, experiments have shown that this compound can reduce ethanol consumption in animal subjects, pointing to its utility in research related to substance use and addiction, particularly alcoholism . The compound is supplied with high quality and is intended for research purposes only. Researchers can request specific packaging and quantities to meet their experimental needs. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO2 B1663796 LY255582 CAS No. 119193-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVHEFJXPXAUDD-BULFRSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045752
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119193-09-8
Record name LY 255582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Receptor Binding Characteristics of Ly255582

In Vitro Receptor Affinity and Selectivity

In vitro studies have consistently shown that LY255582 possesses high binding affinities for all three major opioid receptor subtypes. physiology.orgsigmaaldrich.comcambridge.org The presence of sodium ions (Na+) can significantly modulate these binding affinities, particularly at the delta opioid receptor. nih.govnih.gov

This compound exhibits subnanomolar affinity for the mu opioid receptor. Its reported Kᵢ values for MOR range from 0.41 nM to 0.32 nM under standard conditions. physiology.orgcambridge.orgnih.gov Notably, the addition of Na+ ions can further increase its binding affinity for the mu-opioid receptor, reducing the Kᵢ to 0.051 nM. nih.gov In vivo studies in rats have also demonstrated a relative order of potency of mu > kappa > delta for this compound, consistent with its in vitro binding profile. nih.gov

The affinity of this compound for the delta opioid receptor is also in the nanomolar range, with a reported Kᵢ of 5.2 nM. physiology.orgcambridge.org However, its binding to the delta opioid receptor is particularly sensitive to Na+ modulation. In the presence of Na+, the binding affinity for DOR can increase significantly, with Kᵢ values improving from 151 nM to 4.44 nM, representing a 34-fold increase. nih.govnih.gov

For the kappa opioid receptor, this compound shows a Kᵢ of 2.0 nM. physiology.orgcambridge.org Similar to its interactions with MOR and DOR, the binding affinity at the kappa-opioid receptor is enhanced by the presence of Na+, with the Kᵢ decreasing from 10.3 nM to 0.82 nM, a 12-fold increase in affinity. nih.gov

The in vitro binding affinities of this compound for the mu, delta, and kappa opioid receptors are summarized in the table below:

Table 1: In Vitro Binding Affinities (Kᵢ) of this compound for Opioid Receptors

Receptor SubtypeKᵢ (nM) (Standard Conditions) physiology.orgcambridge.orgKᵢ (nM) (with Na+) nih.govnih.govFold Increase in Affinity (with Na+) nih.gov
Mu (MOR)0.41 - 0.320.0516
Delta (DOR)5.2 - 1514.4434
Kappa (KOR)2.0 - 10.30.8212

Functional Opioid Receptor Activity: Antagonism and Inverse Agonism

This compound functions as an opioid receptor antagonist, meaning it blocks the actions of opioid agonists. physiology.orgnih.govsigmaaldrich.comwikipedia.org A distinguishing characteristic of this compound, which sets it apart from many other broad opioid receptor antagonists like naltrexone (B1662487), is its inverse agonist efficacy. physiology.org Inverse agonists differ from neutral antagonists by not only blocking agonist activity but also by reducing the constitutive (basal) activity of a receptor. mdpi.comnih.gov

Specifically, this compound has been found to inhibit basal GTPγS binding at the delta opioid receptor, indicating its inverse agonist activity at this subtype. nih.gov This inverse agonism is particularly pronounced at the delta opioid receptor, followed by mu and kappa. nih.gov The correlation observed between its binding affinities in the presence of Na+ and its inverse agonist potency suggests a relationship between these properties and its pharmacological effects. nih.gov

Comparative Analysis with Other Opioid Antagonists

This compound's pharmacological profile offers notable distinctions when compared to other opioid antagonists such as naltrexone and nalmefene. physiology.orgcambridge.orgnih.gov Unlike some neutral antagonists whose binding affinities are unaffected by Na+, the binding affinities of this compound are significantly increased in the presence of Na+, with the most pronounced effect seen at the delta opioid receptor. nih.govnih.gov

Furthermore, this compound's subnanomolar potency and potentially slower rate of dissociation from opioid receptors may contribute to its enhanced efficacy and prolonged duration of occupancy at multiple opioid receptor subtypes in vivo. physiology.org Its inverse agonist efficacy, particularly at the delta opioid receptor, is a key feature that differentiates it from morphinan (B1239233) antagonists like naltrexone and nalmefene. physiology.orgnih.gov This inverse agonism has been linked to its potent effects in certain preclinical models. physiology.orgnih.gov

Neurobiological Mechanisms of Ly255582 Action

Central Nervous System Distribution and Receptor Occupancy

The efficacy of LY255582 is directly linked to its distribution within the brain and its ability to occupy central opioid receptors. Research has provided detailed insights into its binding sites and the correlation between receptor occupancy and observed functional effects.

In vivo receptor occupancy assays in rats, employing a novel "triple tracer" method with liquid chromatography-tandem mass spectrometry (LC/MS/MS), have confirmed this compound's pan-opioid antagonism. These studies also established a relative order of potency for receptor occupancy: mu (μ) > kappa (κ) > delta (δ), which aligns with previously reported in vitro binding data. nih.gov

Table 1: Key Brain Regions with High this compound Binding Sites

Brain RegionOpioid Receptor Relevance
Caudate PutamenHigh Opioid Receptor Density nih.gov
Nucleus AccumbensHigh Opioid Receptor Density nih.gov
ClaustrumHigh Opioid Receptor Density nih.gov
Medial HabenulaHigh Opioid Receptor Density nih.gov
Dorsal Endopiriform NucleusHigh Opioid Receptor Density nih.gov
Basolateral Nucleus of the AmygdalaHigh Opioid Receptor Density nih.gov
HypothalamusHigh Opioid Receptor Density nih.gov
ThalamusHigh Opioid Receptor Density nih.gov
Ventral Tegmental AreaHigh Opioid Receptor Density nih.gov

A significant correlation has been observed between the level of central opioid receptor occupancy by this compound and its functional effects, particularly on food intake. Acute oral administration of this compound leads to a dose-dependent reduction in energy intake and respiratory quotient (RQ), directly correlating with the occupancy of central opioid receptors. physiology.org For instance, a minimal effective dose of 1 mg/kg orally resulted in a significant reduction in available binding sites for [³H]diprenorphine ([³H]DPN), a general opioid ligand, for up to 6 hours. physiology.org Furthermore, a higher dose of 20 mg/kg maintained a substantial 60.7% reduction in [³H]DPN binding for 18 hours. physiology.org Crucially, the ex vivo inhibition of [³H]DPN binding by this compound at 18 hours demonstrated a strong correlation (r² = 0.92) with the reduction in 24-hour food intake, indicating that sustained receptor occupancy is directly linked to prolonged reductions in food consumption. physiology.org This sustained occupancy and its correlation with reduced food intake have been consistently reported in various studies. physiology.org

Table 2: Correlation of this compound Receptor Occupancy with Food Intake Reduction

Dose (mg/kg, oral)Duration (hours)Opioid Receptor Occupancy (% reduction in [³H]DPN binding)24-hour Food Intake Correlation (r²)
1Up to 6Significant reductionNot specified for this dose
201860.70.92 physiology.org

Modulation of Neurotransmitter Systems

This compound's antagonistic action at opioid receptors significantly modulates key neurotransmitter systems, most notably the mesolimbic dopamine (B1211576) pathway, which is integral to reward and motivation.

The mesolimbic dopamine (DA) pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc), is a fundamental component of the brain's reward circuit. This pathway is critically involved in mediating the rewarding aspects of various stimuli, including food intake and reinforcement mechanisms. physiology.orgnih.govwikipedia.orgwikipedia.org

Consumption of highly palatable (HP) diets is known to increase extracellular DA levels within the NAc shell. physiology.orgnih.gov This increase in dopamine signaling contributes to the hedonic "liking" and motivational "wanting" associated with palatable food. oup.com this compound treatment has been shown to effectively inhibit the consumption of HP diets and, significantly, to block the HP diet-associated increase in NAc shell DA levels. physiology.orgnih.gov This effect is attributed to this compound's role as a pan-opioid antagonist. Activation of μ- and δ-opioid receptors, which are located on inhibitory GABAergic neurons within the VTA, typically leads to an increase in DA release in the NAc shell. physiology.org By antagonizing these opioid receptors, this compound likely prevents this opioid-mediated disinhibition of dopamine neurons, thereby reducing the surge in DA release associated with palatable food. physiology.orgnih.govresearchgate.net This mechanism suggests that this compound primarily alters the intake of palatable food or preferred macronutrients by interfering with the reward signals in the mesolimbic dopamine system. physiology.org

Interaction with Hypothalamic Regulatory Circuits

The hypothalamus plays a central and indispensable role in the complex regulation of energy homeostasis, integrating various nutritional, hormonal, and metabolic signals to fine-tune food intake and energy expenditure. mpg.decell-stress.com Opioid receptors are strategically located in several hypothalamic nuclei, including the arcuate nucleus and paraventricular nucleus, underscoring their involvement in the central control of feeding behavior. nih.gov

Effects on Orexigenic and Anorexigenic Peptide Systems

The intricate regulation of appetite and energy homeostasis relies on a delicate balance between orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) peptide systems within the neurobiological framework. This compound, a chemical compound characterized as a non-selective opioid antagonist, primarily influences feeding behavior through its interaction with the endogenous opioid system, a key modulator of food intake and body weight. wikipedia.orgfishersci.cawikipedia.orgnih.gov

Endogenous opioid peptides, notably β-endorphin and [Met5]encephalin, function as significant orexigenic signals within the central nervous system. Activation of central μ-opioid receptors by these peptides has been consistently shown to stimulate increases in both body mass and food intake. wikipedia.orgfishersci.ca In states of obesity, elevated brain levels of these endogenous opioid agonists can contribute to heightened food consumption. wikipedia.org this compound exerts its effects by antagonizing these opioid receptors, thereby counteracting the appetite-stimulating actions of endogenous opioids. wikipedia.orgfishersci.ca This antagonistic mechanism leads to a reduction in food intake and a subsequent decrease in body weight. wikipedia.orgnih.gov

Research studies have provided insights into the efficacy of this compound in modulating feeding behavior in various animal models of obesity. In investigations involving high-fat diet (HFD)-fed rats, the administration of this compound resulted in a significant decrease in food intake, body weight, and body mass index (BMI). wikipedia.org These beneficial effects were observed during the dynamic phase of obesity development, highlighting the compound's potential in managing diet-induced obesity. wikipedia.org The observed reduction in food intake is attributed to this compound's competitive binding to opioid receptors, effectively diminishing the influence of elevated endogenous opioid agonists present in obese conditions. wikipedia.org

Furthermore, long-term treatment studies conducted in obese Zucker rats demonstrated the sustained anorexigenic properties of this compound. When administered subcutaneously, this compound consistently reduced food intake and body weight gain over a 30-day treatment period, with no evidence of tolerance development to its biological effects. nih.gov This prolonged action distinguishes this compound from other appetite suppressants, such as d-amphetamine, naltrexone (B1662487), d,l-fenfluramine, and salbutamol, which often exhibit a shorter duration of action or induce tolerance more rapidly. nih.gov The capacity of this compound to maintain a negative energy balance was also associated with an increase in lipid utilization in dietary-induced obese rats, leading to a reduction in fat mass accretion while preserving lean body mass. fishersci.ca

While the precise quantitative impact of this compound on the synthesis or release of other orexigenic peptides like neuropeptide Y (NPY) or anorexigenic peptides such as proopiomelanocortin (POMC) or leptin is not explicitly detailed with numerical data in the currently available research findings, its fundamental neurobiological mechanism in appetite regulation is firmly established through its potent antagonism of opioid receptors. By blocking the activity of orexigenic endogenous opioid peptides, this compound effectively contributes to the reduction of food intake and supports body weight management.

Observed Effects of this compound on Food Intake and Body Weight

ParameterAnimal ModelTreatmentObserved Effect
Food IntakeHFD-fed ratsThis compound (0.31 mg/kg, s.c. daily)Decreased significantly
Body WeightHFD-fed ratsThis compound (0.31 mg/kg, s.c. daily)Decreased significantly
BMIHFD-fed ratsThis compound (0.31 mg/kg, s.c. daily)Decreased significantly
Food IntakeObese Zucker ratsThis compound (s.c.)Decreased
Body Weight GainObese Zucker ratsThis compound (s.c.)Decreased
Fat Mass AccretionDietary-induced obese ratsThis compound (oral, chronic administration)Reduced
Lean Body MassDietary-induced obese ratsThis compound (oral, chronic administration)No change

Note: The data presented in this table are based on qualitative descriptions from the cited research findings, as specific numerical values (e.g., mean ± SD, percentage change) were not available in the provided snippets for interactive data table generation.

Preclinical Research Applications and Efficacy of Ly255582

Role in Metabolic Regulation and Energy Homeostasis

Preclinical studies have extensively explored the impact of LY255582 on key aspects of metabolic regulation, including food intake, body weight, and adiposity. The compound's ability to influence these parameters positions it as a notable agent in the context of energy balance.

Attenuation of Food Intake and Hyperphagia

This compound has consistently demonstrated an ability to reduce food consumption across various experimental settings, indicating its potential in attenuating hyperphagia.

Acute administration of this compound has been shown to produce a dose-dependent decrease in energy intake. In dietary-induced obese rats, acute oral treatment with this compound significantly reduced 24-hour calorie intake nih.govphysiology.org. Maximum inhibition of food intake was observed at a 10 mg/kg dose in obese Long-Evans rats physiology.org.

Studies involving central administration have further supported these findings. A single intraventricular injection of this compound (100 micrograms) decreased food intake over a 7-day period in rats, with effects observed for up to 4 hours even at doses as low as 1 microgram nih.gov.

For chronic effects, daily oral treatment with this compound has been shown to sustain a negative energy balance by consistently reducing daily food intake. In dietary-induced obese rats, a 14-day chronic oral treatment with this compound maintained this negative energy balance nih.govphysiology.org. Furthermore, daily oral administration of this compound reduced food intake throughout a 16-week treatment period in rats nih.gov. Upon cessation of chronic administration, the effects on body weight and food intake tended to approach control levels nih.govkarger.com.

The observed effects on food intake are summarized in the following table:

Table 1: Effects of this compound on Food Intake in Preclinical Models

Model/ConditionAdministration RouteDuration (Acute/Chronic)Effect on Food IntakeReferences
Dietary-induced obese ratsOralAcuteDose-dependent decrease in energy intake nih.govphysiology.org
RatsIntraventricularAcuteDecreased food intake for up to 24 hours nih.gov
RatsIntraventricularChronic (7 days)Sustained decrease in food intake nih.govkarger.com
Dietary-induced obese ratsOralChronic (14 days)Maintained negative energy balance by reducing intake nih.govphysiology.org
RatsOralChronic (16 weeks)Reduced food intake throughout treatment period nih.gov

This compound has demonstrated efficacy in reducing the consumption of both standard laboratory chow and highly palatable diets. It was found to be very potent in decreasing 24-hour spontaneous feeding in dietary-induced obese rats maintained on palatable chow physiology.org. The compound effectively inhibited the consumption of standard laboratory chow in rats following both central and peripheral administration physiology.org.

Notably, this compound proved more effective in decreasing feeding in meal-fed obese Zucker rats consuming standard laboratory chow compared to other opioid antagonists and appetite suppressants physiology.org. When evaluated against a highly palatable (HP) diet, characterized as high-fat/high-carbohydrate, this compound inhibited its consumption both during initial exposure and after daily limited access physiology.org. The increased HP diet consumption observed with daily limited access was entirely prevented by this compound treatment physiology.org. Interestingly, while effective against HP diet, the effect of this compound on 24-hour standard chow intake was less pronounced, with only the highest dose (3 mg/kg) significantly decreasing chow intake physiology.org.

Management of Body Weight and Adiposity

Beyond its effects on food intake, this compound has shown significant promise in managing body weight and reducing adiposity in preclinical models.

Preclinical studies have consistently reported that this compound reduces body weight gain and fat mass accumulation. In genetically obese rats and those with diet-induced obesity, this compound effectively reduced food intake, body weight gain, and fat mass researchgate.net. Even in normal-weight rats, this compound was observed to decrease body weight researchgate.net.

The impact of this compound on body weight and fat mass is summarized below:

Table 2: Effects of this compound on Body Weight and Fat Mass in Preclinical Models

Model/ConditionDuration (Chronic)Effect on Body Weight GainEffect on Fat Mass AccumulationReferences
Genetically obese ratsNot specifiedReducedReduced researchgate.net
Diet-induced obese ratsNot specifiedReducedReduced researchgate.net
Normal weight ratsNot specifiedDecreased body weightNot specified researchgate.net
Dietary-induced obese rats14 daysNot specifiedReduced nih.govphysiology.org
Obese Zucker rats30 daysDecreasedNot specified karger.com
HFD-induced obese ratsNot specifiedDecreasedNot specified sav.sknih.gov
Palatable diet-fed ratsNot specifiedAttenuatedAttenuated nih.gov

A crucial aspect of healthy weight loss is the preservation of lean body mass, which includes muscle, bone, and water, as opposed to solely losing fat mass medicalnewstoday.commdpi.com. Maintaining lean mass is vital for metabolic health, physical functionality, and long-term weight maintenance medicalnewstoday.commdpi.comregeneron.comepo.orgnih.govnih.gov.

In studies examining body composition, treatment with this compound in dietary-induced obese rats resulted in a reduction in fat mass accretion with no concomitant change in lean body mass nih.govphysiology.org. This finding is particularly significant as it suggests that this compound promotes a favorable shift in body composition by targeting fat reduction while preserving essential lean tissue.

Influence on Energy Utilization and Metabolic Substrates

This compound has been shown to significantly influence energy utilization and the metabolism of substrates in preclinical models. Acute oral administration of this compound leads to a dose-dependent decrease in energy intake. researchgate.netphysiology.orgacsmedchem.org This effect is correlated with the occupancy of central opioid receptors, highlighting a direct mechanism through which the compound modulates caloric consumption. researchgate.netphysiology.orgacsmedchem.org

Stimulation of Lipid Utilization

Chronic treatment with this compound promotes a sustained negative energy balance, which is notably supported by an increase in lipid utilization. researchgate.netphysiology.orgnih.gov Studies in rats fed a high-fat diet demonstrated that oral administration of this compound for 14 days stimulated lipid utilization, contributing to weight loss and a reduction in body fat. physiology.orgnih.govnih.govkarger.com Analysis of body composition in these studies revealed a significant reduction in fat mass accretion without any observed change in lean body mass. researchgate.netphysiology.orgnih.gov This indicates that this compound specifically targets adipose tissue reduction through enhanced fat metabolism. researchgate.netphysiology.orgnih.gov

Modulation of Respiratory Quotient

This compound has been observed to modulate the respiratory quotient (RQ), a key indicator of metabolic substrate utilization. Acute oral treatment with this compound results in a dose-dependent decrease in RQ. researchgate.netphysiology.orgacsmedchem.org A lower RQ signifies a shift towards increased fat oxidation for energy production. physiology.org In a 14-day study involving diet-induced obese Long-Evans rats, treatment with this compound (20 mg/kg orally once daily) significantly decreased the average 24-hour RQ area under the curve (AUC) compared to vehicle-treated controls. physiology.org This effect on RQ was comparable to that observed in pair-fed animals, suggesting that the compound actively promotes the utilization of lipids. physiology.org

Table 1: Effect of this compound on Respiratory Quotient (RQ) in Diet-Induced Obese Rats

Treatment GroupAverage 24-hour RQ (AUC)Significance vs. VehicleSignificance vs. Pair-Fed
Vehicle (Control)0.915 ± 0.007--
This compound (20 mg/kg)0.873 ± 0.007P < 0.001P > 0.05
Pair-Fed Control0.881 ± 0.001P < 0.001P > 0.05

Data derived from a 14-day study in diet-induced obese Long-Evans rats. physiology.org

Studies in Rodent Models of Obesity

This compound has demonstrated potent effects in reducing food intake and body weight, leading to sustained weight loss across various rodent models of obesity. physiology.orgphysiology.orgcambridge.orgmedchemexpress.comacsmedchem.orgnih.govkarger.comresearchgate.netmedchemexpress.com Its efficacy appears to be particularly pronounced in obese animals or when animals are fed highly palatable diets. physiology.org

Dietary-Induced Obesity Models

In models of dietary-induced obesity (DIO), this compound has consistently shown a reduction in food intake, body weight gain, and fat mass. researchgate.netphysiology.orgacsmedchem.orgkarger.comresearchgate.netsav.sk Acute oral administration of this compound to ad libitum-fed DIO Long-Evans rats resulted in a dose-dependent decrease in 24-hour calorie intake. physiology.org Maximum inhibition of food intake was observed at a dose of 10 mg/kg. physiology.org Chronic treatment with this compound (20 mg/kg once daily for 14 days) in DIO rats maintained on a high-energy diet led to a sustained negative energy balance and a decrease in body weight. physiology.org The compound also effectively inhibited the consumption of highly palatable diets, even preventing the progressive increase in intake observed with repeated access to such diets. physiology.orgnih.govkarger.comssib.org This suggests a selective effect on hedonic feeding. physiology.org

Table 2: Effect of Acute Oral this compound on 24-hour Food Intake in Diet-Induced Obese Rats

Treatment GroupDose (mg/kg)24-hour Food Intake (g)Significance vs. Control
Vehicle-19.0 ± 1.2-
This compound1Reduced-
This compound5Significantly ReducedP < 0.008
This compound10Maximum InhibitionP < 0.008

Data derived from studies in diet-induced obese Long-Evans rats. physiology.org

Genetically Obese Zucker Rat Models

This compound has also demonstrated efficacy in genetically obese Zucker rat models. physiology.orgphysiology.orgcambridge.orgmedchemexpress.comnih.govkarger.comresearchgate.netwikipedia.orgdntb.gov.uanih.gov Studies have shown that this compound can produce sustained reductions in energy intake and body weight in meal-fed genetically obese Zucker rats maintained on standard laboratory chow. physiology.org It has been noted that this compound decreased feeding in obese Zucker rats more effectively than other appetite suppressants and opioid antagonists like naltrexone (B1662487) and nalmefene. physiology.org Chronic administration of this compound to obese Zucker rats over a 30-day period resulted in decreased food intake and body weight gain. nih.govkarger.com

Investigational Applications in Substance Use Disorders

Beyond its effects on energy balance, this compound has been investigated for its potential applications in substance use disorders, particularly in the context of ethanol (B145695) consumption. Experiments conducted on alcohol-preferring (P) rats have shown that this compound can reduce ethanol consumption. wikipedia.orgnih.gov In these studies, this compound significantly decreased responding on the ethanol lever under maintenance conditions in a dose-dependent manner. nih.gov The doses of this compound used in these studies, up to 1 mg/kg, did not decrease general food intake in obese Zucker rats, suggesting a degree of selectivity for ethanol consumption over general caloric intake at certain concentrations. nih.gov This effect is believed to involve the compound's antagonism of opioid receptors and its influence on mesolimbic dopamine (B1211576) signaling, which is implicated in the reinforcement mechanisms of substance use. physiology.orgnih.govkarger.com

Table 3: Effect of this compound on Ethanol Lever Responding in Alcohol-Preferring (P) Rats

This compound Dose (mg/kg)Mean Responses/Session on Ethanol Lever
0 (Vehicle)Significantly higher
0.03Significantly higher
0.1Significantly lower than vehicle
0.3Significantly lower than vehicle
1.0Significantly lower than vehicle

Data derived from studies on ethanol maintenance in alcohol-preferring (P) rats. nih.gov

Modulation of Ethanol Self-Administration Behaviors

Research in animal models, particularly alcohol-preferring (P) rats, has demonstrated that this compound effectively reduces ethanol consumption. wikipedia.org Studies have shown that this compound decreases the maintenance of ethanol self-administration in these rats. Comparative analyses with other opioid antagonists, such as naltrexone, indicate that this compound is more potent in reducing both ongoing ethanol self-administration and ethanol consumption under relapse conditions.

Effects on Relapse Propensity in Alcohol Preference Models

Beyond its impact on active ethanol consumption, this compound has also shown efficacy in mitigating relapse-like behaviors in alcohol preference models. In alcohol-preferring (P) rats, this compound significantly reduced responses on the ethanol lever during relapse conditions. These findings underscore the critical involvement of the opioid system in mediating ethanol seeking and self-administration, even after periods of abstinence. The use of models like Pavlovian Spontaneous Recovery (PSR) has further supported the role of opioid antagonists in addressing ethanol-seeking behavior.

Exploratory Research in Other Pathological Conditions

The broad antagonistic activity of this compound across opioid receptor subtypes has prompted investigations into its potential relevance in other disease states, including certain cancers and metabolic disorders.

Inhibition of Cellular Viability in Hepatocellular Carcinoma Cell Lines

In the context of oncology, this compound has demonstrated inhibitory effects on the cellular viability of hepatocellular carcinoma (HCC) cell lines. Specifically, at a concentration of 40 μM, this compound suppressed the viability of Huh7 and MHCC-97H cells over a period of 24 to 72 hours. nih.govguidetopharmacology.org This area of research is supported by observations that the mu-opioid receptor (MOR) can serve as a molecular marker for poor prognosis in HCC, suggesting that targeting opioid receptors could represent a viable therapeutic strategy. nih.govguidetopharmacology.org Furthermore, the opioid growth factor-opioid growth factor receptor (OGF-OGFr) system has been identified as a natural regulator of cell proliferation in various cancers, including hepatocellular cancer, while higher expression of delta opioid receptors (DOR) in HCC is associated with tumor progression, which can be attenuated by DOR silencing.

Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Viability

Cell LineThis compound ConcentrationDurationEffect on Viability
Huh740 μM24-72 hSuppressed
MHCC-97H40 μM24-72 hSuppressed

Potential Relevance to Antipsychotic-Associated Weight Gain Mitigation

A significant area of exploratory research for this compound involves its potential to mitigate antipsychotic-associated weight gain, a common and challenging side effect of many atypical antipsychotics, such as olanzapine. The endogenous opioid system plays a crucial role in regulating metabolism and body weight.

Preclinical studies have shown that this compound can reduce food intake and prevent weight gain in animal models of obesity, including genetically obese Zucker rats and rats with diet-induced obesity. nih.govguidetopharmacology.org It has also been observed to reduce body weight and food intake even in normal weight rats. The mechanism is thought to involve the inhibition of diet-associated increases in mesolimbic dopamine levels and a reduction in the consumption of highly palatable food. ncats.io As an opioid antagonist, this compound influences feeding and body weight gain through its interaction with mu, delta, and/or kappa opioid receptors.

Table 2: Effects of this compound on Food Intake in Animal Models

Animal ModelThis compound AdministrationEffect on Food Intake
STZ-induced diabetic mice100 μg (icv)76% reduction
STZ-induced diabetic mice10 μg (icv)62% reduction
STZ-induced diabetic mice1 μg (icv)29% reduction
Fed obese Zucker rats15 mg/kg (s.c., once daily)Decreased
Rats (general)100 μg (icv)Reduced

Methodological Approaches in Ly255582 Research

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds with their target receptors, providing crucial information on affinity and selectivity. LY255582 has been shown to possess high affinity for μ-, δ-, and κ-opioid receptors, with reported Ki values of 0.4 nM, 5.2 nM, and 2.0 nM, respectively invivochem.commedchemexpress.com.

Table 1: In Vitro Binding Affinities (Kᵢ) of this compound for Opioid Receptors

Receptor SubtypeKᵢ (nM)
μ-Opioid Receptor0.4
δ-Opioid Receptor5.2
κ-Opioid Receptor2.0

In vitro membrane preparations are crucial for conducting radioligand binding assays. These preparations involve isolating cell membranes or homogenates from tissues, such as rat striatum or mouse brain, which contain the target receptors physiology.orgnih.govunife.itsigmaaldrich.commerckmillipore.com. For this compound, studies in mouse brain homogenates determined a dissociation constant (K_d) of 0.156 ± 0.07 nM and a maximum binding capacity (B_max) of 249 ± 14 fmol/mg protein for [³H]-LY255582 nih.gov. These preparations allow for the precise measurement of ligand-receptor interactions in a controlled environment, enabling the determination of binding parameters like affinity and receptor density nih.govperceptive.com.

Ex vivo receptor binding studies provide insights into receptor occupancy and engagement in living organisms. In these studies, this compound is administered to animals, and subsequently, brain tissue is harvested to measure the remaining available receptor binding sites physiology.orgphysiology.org. For instance, oral administration of this compound in rats produced a dose-dependent reduction in [³H]diprenorphine ([³H]DPN) binding in striatum homogenates physiology.org. An IC₅₀ of 0.91 ± 0.05 mg/kg was calculated from the dose-response curve one hour after oral administration, with a maximal inhibition of 77% of control physiology.org. Notably, a 20 mg/kg dose maintained a 60.7% reduction in [³H]DPN binding for up to 18 hours, and this ex vivo inhibition at 18 hours significantly correlated (r² = 0.92) with 24-hour food intake physiology.org. Previous studies also demonstrated that a 0.3 mg/kg subcutaneous dose of this compound resulted in over 80% occupancy of opioid receptors in the central nervous system, with high occupancy levels persisting for 18 hours after oral administration physiology.org.

Advanced Pharmacokinetic and Occupancy Assessments

Understanding the pharmacokinetic profile and receptor occupancy of a compound like this compound is critical for interpreting its pharmacological effects.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) offers a sensitive and cost-effective alternative to traditional radiolabeled methods for assessing in vivo receptor occupancy meliordiscovery.comnih.govuniversiteitleiden.nl. This advanced technique allows for the direct measurement of tracer distribution in the brain without the need for radioactivity, and can even be used to administer multiple tracers simultaneously in the same animal meliordiscovery.comnih.govdntb.gov.ua. LC/MS/MS has been employed to assess in vivo rat brain opioid receptor binding of this compound, providing a novel method to understand its receptor selectivity and pharmacokinetic/pharmacodynamic (PK/PD) relationships meliordiscovery.comnih.govuniversiteitleiden.nldntb.gov.uacambridge.orgtandfonline.com. This approach helps in monitoring the interaction of drug candidates with their brain targets after peripheral administration, thereby aiding in the selection of promising compounds meliordiscovery.com.

In Vivo Behavioral and Physiological Assessments

In vivo behavioral and physiological assessments are essential for evaluating the functional impact of this compound in living systems. This compound has demonstrated potent effects in reducing food intake and body weight in several rodent models of obesity invivochem.comphysiology.orgphysiology.orgnih.gov. Acute oral treatment with this compound produced a dose-dependent decrease in energy intake and respiratory quotient (RQ) in dietary-induced obese rats physiology.org. This reduction in food intake was observed at doses as low as 1 mg/kg and reached maximum inhibition at 10 mg/kg physiology.org.

Chronic oral treatment with this compound for 14 days maintained a negative energy balance, which was sustained by increased lipid utilization physiology.org. Analysis of body composition revealed a reduction in fat mass accretion without a change in lean body mass in treated animals physiology.org. Furthermore, this compound has been shown to inhibit the consumption of highly palatable diets and prevent the associated increase in nucleus accumbens (NAc) shell dopamine (B1211576) levels, suggesting its involvement in regulating reinforcement mechanisms related to food intake physiology.orgnih.govsigmaaldrich.com. Beyond feeding behavior, this compound has also been shown to reduce ethanol (B145695) consumption and seeking behavior in alcohol-preferring rats wikipedia.orgcore.ac.uk.

Food Intake and Body Composition Monitoring

In studies examining the impact of this compound on high-fat diet (HFD)-induced obesity, adult male albino rats are commonly used as subjects. These studies typically involve dividing animals into several groups, including control, HFD non-treated, HFD with concurrent this compound treatment during the initial phase of obesity development, and groups where this compound is administered after obesity has been established. wikipedia.org Daily food intake is meticulously measured for each group. wikipedia.org

Body weight is assessed regularly, often on a weekly basis, for individual rats within each experimental group. wikipedia.org To further characterize body composition, parameters such as Body Mass Index (BMI) and Lee index are calculated. BMI is determined using the formula: Body weight (g) / length² (cm²), where body length (nose-to-anus) is measured weekly. wikipedia.org

Key Findings from Food Intake and Body Composition Studies:

Administration of this compound alongside a high-fat diet has been shown to significantly decrease food intake, body weight, and BMI during the dynamic phase of obesity development in rats. wikipedia.org This effect is observed more prominently when this compound is administered during the onset of obesity rather than after it is fully developed. wikipedia.org

Central administration of this compound has also demonstrated a dose-dependent reduction in food intake. For instance, intracerebroventricular (icv) administration of 100 µg, 10 µg, and 1 µg of this compound reduced food intake in rats by 76%, 62%, and 29%, respectively. genscript.comfishersci.ca Furthermore, in fed obese Zucker rats, daily subcutaneous administration of this compound (15 mg/kg) has been shown to decrease food intake and prevent weight gain over the long term. genscript.comfishersci.ca

These findings highlight this compound's capacity to influence feeding behavior and body mass, suggesting its potential in modulating energy balance.

Table 1: Effects of this compound on Food Intake in Rats

Administration RouteDose (this compound)Effect on Food IntakeReference
Subcutaneous (s.c.)0.31 mg/kg dailyDecreased food intake with HFD wikipedia.org
Intracerebroventricular (icv)100 µg76% reduction genscript.comfishersci.ca
Intracerebroventricular (icv)10 µg62% reduction genscript.comfishersci.ca
Intracerebroventricular (icv)1 µg29% reduction genscript.comfishersci.ca
Subcutaneous (s.c.)15 mg/kg dailyDecreased food intake in obese Zucker rats genscript.comfishersci.ca

Beyond basic anthropometric measurements, advanced techniques are employed for precise body composition analysis. The Comprehensive Lab Animal Monitoring System (CLAMS) utilizes metabolic cages to simultaneously measure various parameters, including food consumption. guidetomalariapharmacology.org For detailed body composition, such as fat, lean, free water, and total water masses in live animals, EchoMRI 3-in-1 Body Composition Analyzers are utilized. guidetomalariapharmacology.org In human research, dual-energy x-ray absorptiometry (DEXA) and quantitative computed tomography (QCT) are used to assess body fat, while bioelectrical impedance analysis (BIA) provides data on body fat, muscle tissue mass, and visceral fat levels. cdutcm.edu.cnnih.gov

Metabolic Rate Measurements

Metabolic rate, defined as the energy expended by an organism over a given period, is a critical physiological parameter investigated in energy balance studies. The basal metabolic rate (BMR) refers to the minimum energy required for basic bodily functions at rest. nih.govwikidoc.org

Common methods for measuring metabolic rate include assessing oxygen consumption (VO₂), carbon dioxide production (VCO₂), and heat production. nih.gov The CLAMS, mentioned previously for food intake monitoring, is also equipped to measure these metabolic parameters, including the respiratory exchange ratio (RER). guidetomalariapharmacology.org Indirect calorimetry is a widely accepted method for determining resting metabolic rate (RMR). nih.govnih.gov Researchers may also employ specialized calorimeters, such as the Parr 6725EA Semimicro Calorimeter and 1107 Oxygen Bomb, to measure the energy content of fecal waste, which helps in assessing the efficiency of food metabolism. guidetomalariapharmacology.org

While this compound has been indicated to influence metabolic rate, the primary focus of research in this area is on the precise measurement methodologies themselves, which allow for the quantification of energy expenditure changes induced by such compounds. wikidoc.org

Genetic Models in Opioid Receptor Research

Genetic models, particularly genetically manipulated mice, have significantly advanced the understanding of the opioid system's role in energy balance and the mechanisms through which compounds like this compound exert their effects. nih.gov These models allow researchers to investigate the specific contributions of individual opioid receptor subtypes (µ, δ, and κ) by observing the metabolic alterations in animals with targeted gene deficiencies.

Studies have explored the metabolic profiles of mice deficient in mu-opioid receptors (MOR) and kappa-opioid receptors (KOR) under various dietary conditions. nih.gov A notable finding is that MOR-deficient mice exhibit resistance to diet-induced obesity, suggesting a crucial role for this receptor in weight regulation. nih.gov Generally, mice lacking specific opioid receptors have demonstrated resistance to high-fat diet-induced obesity, reinforcing the opioid system's involvement in energy homeostasis. nih.gov

The pan-opioid antagonist activity of this compound, affecting µ, δ, and κ receptors, implies that its observed effects on feeding and body weight are likely mediated through a combined activity at these receptor subtypes. guidetopharmacology.orgwikipedia.org This understanding is often derived from studies that compare the binding distribution of radiolabeled this compound to that of selective radioligands for each receptor subtype (e.g., [³H]-naloxone for µ, [³H]-naltrindole for δ, and [³H]-norBNI for κ) and by observing the absence of specific binding in combinatorial knockout mice. guidetopharmacology.org Although functional subtypes of opioid receptors have been identified pharmacologically, only a single gene has been isolated for each major opioid receptor (MOR, DOR, KOR), which guides the development of these genetic models. wikipedia.org The use of opioid receptor gene knockout mouse models is a fundamental approach in deciphering the complex functions of the opioid system. uni-freiburg.de

Future Directions and Translational Considerations for Ly255582 Research

Elucidating Comprehensive Molecular and Pharmacological Mechanisms

While LY255582 is recognized as a pan-opioid antagonist, the intricate molecular sequelae following receptor binding remain to be fully elucidated. nih.govnih.gov Future investigations should aim to move beyond receptor affinity and occupancy to map the downstream intracellular signaling cascades affected by this compound. Understanding how this compound modulates pathways such as the adenylyl cyclase and β-arrestin systems is crucial. Research into G protein-coupled receptors (GPCRs), like the opioid receptors, has revealed that ligands can display "biased agonism," preferentially activating one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). biorxiv.orgmdpi.com Investigating whether this compound exhibits any such bias in its antagonism at the various opioid receptors could reveal more subtle mechanisms of action and potentially explain its sustained effects. Advanced techniques, including structural biology and computational modeling, could provide insights into the specific conformational changes this compound induces upon binding to opioid receptors, further clarifying its antagonist profile. escholarship.org

Delineating Contributions of Specific Opioid Receptor Subtypes

Initial studies have characterized the binding properties and in vivo potency of this compound. Autoradiography in mouse brain tissue has shown high-affinity binding in regions known for dense opioid receptor localization, including the nucleus accumbens, hypothalamus, and ventral tegmental area. nih.gov Furthermore, no specific binding was observed in mice lacking all three opioid receptors (mu, delta, and kappa knockouts), confirming its action is mediated through these targets. nih.gov This suggests that the anorectic effects of this compound likely arise from a combination of antagonism at all three receptor subtypes. nih.gov

In vivo studies in rats have established a relative order of potency for receptor occupancy. nih.gov These findings highlight the compound's potent interaction with the mu-opioid receptor, which is a primary target for many clinically used opioids.

Table 1: In Vitro Binding Affinity of [³H]-LY255582 in Mouse Brain Homogenates

ParameterValue
Dissociation Constant (Kd)0.156 ± 0.07 nM
Maximum Binding Capacity (Bmax)249 ± 14 fmol/mg protein

Source: Data from Gackenheimer et al., 2005. nih.gov

Table 2: In Vivo Opioid Receptor Occupancy Potency of this compound in Rats

Receptor SubtypeRelative Potency
Mu (μ)>
Kappa (κ)>
Delta (δ)

Source: Data from Need et al., 2007. nih.gov

Future research employing subtype-selective antagonists or knockout animal models for individual receptor subtypes could help isolate the specific roles of mu, delta, and kappa receptor blockade in the observed effects of this compound on feeding behavior and weight regulation.

Assessment of Long-Term Efficacy and Sustained Effects

A notable feature of this compound in preclinical studies is its long-acting nature and sustained efficacy without the development of tolerance. nih.govnih.gov In one study, daily central administration of this compound to rats produced a consistent decrease in food intake and body weight over a 7-day period. nih.gov Upon cessation of the treatment, both food intake and body weights began to return to control levels. nih.gov

An even longer-term study was conducted in obese Zucker rats, a genetic model of obesity. nih.gov Chronic administration of this compound for 68 days resulted in a significant and sustained reduction in both food and water consumption, leading to decreased body weight gain throughout the entire treatment period. nih.gov Crucially, this study reported no evidence of tolerance developing to the anorectic effects of the compound. nih.gov

These findings are promising, but further long-term studies are warranted. Future research should extend the duration of observation to assess whether the effects are maintained over several months and to monitor for any potential rebound effects upon withdrawal after extended administration. Investigating the neurobiological adaptations that occur during chronic this compound exposure would also be essential to understand the basis for its sustained efficacy and lack of tolerance.

Exploration of Novel Therapeutic Indications

The most well-documented potential therapeutic application for this compound is in the treatment of obesity, given its potent and sustained effects on reducing food intake and body weight in animal models. nih.govnih.govnih.gov Studies have shown that its administration can not only lead to weight loss but also improve metabolic abnormalities associated with a high-fat diet, such as dyslipidemia and insulin (B600854) resistance. nih.gov This positions this compound as a candidate for further investigation as an anti-obesity agent. nih.govnih.gov

Beyond obesity, the role of opioid systems in other physiological and pathological processes suggests additional therapeutic avenues worth exploring. The widespread distribution of opioid receptors in the central nervous system and periphery indicates that a pan-opioid antagonist like this compound could have applications in other conditions where the endogenous opioid system is dysregulated. Future research could explore its potential in areas such as addiction medicine, given the role of opioid receptors in reward pathways, or in certain mood disorders. However, such explorations would need to be hypothesis-driven and built upon a more comprehensive understanding of the compound's molecular and systemic effects.

Q & A

Q. What are the primary pharmacological targets of LY255582, and how are its receptor affinities quantified in vitro?

this compound is a non-selective opioid receptor antagonist with high affinity for μ-, δ-, and κ-opioid receptors. Its binding affinities (Ki values) are determined via competitive radioligand displacement assays. For example, Ki values of 0.4 nM (μ), 5.2 nM (δ), and 2.0 nM (κ) were reported using tritiated ligands like [³H]-DAMGO (μ) and [³H]-U69593 (κ) in transfected cell lines or brain tissue homogenates . Researchers should standardize assay conditions (e.g., temperature, buffer composition) and validate results with positive controls (e.g., naloxone for μ receptors).

Q. What experimental models are commonly used to study this compound’s effects on obesity and metabolic dysregulation?

Preclinical studies often employ high-fat diet (HFD)-fed rodents or genetically obese Zucker rats. Key endpoints include body weight, food intake, and metabolic biomarkers (e.g., serum cholesterol, insulin, leptin). For instance, this compound administered subcutaneously (0.3–3 mg/kg/day) in HFD-fed male albino rats reduced weight gain and improved lipid profiles over 4 weeks. Researchers must control for diet composition, administration route, and circadian effects on feeding behavior .

Q. How does this compound modulate mesolimbic dopamine activity in relation to feeding behavior?

this compound suppresses hyperphagia by inhibiting diet-induced activation of mesolimbic dopamine neurons in the nucleus accumbens. This is assessed via microdialysis to measure extracellular dopamine levels or c-Fos immunohistochemistry to map neuronal activation. For example, this compound (1 mg/kg, oral) blocked dopamine surges in rats consuming a palatable diet, correlating with reduced food intake. Methodological rigor requires pairing neurochemical measurements with behavioral assays .

Advanced Research Questions

Q. How do structural modifications to this compound’s 3-hydroxyphenyl group impact its antagonistic activity and pharmacokinetics?

The 3-hydroxyphenyl moiety is critical for receptor binding. Removal or substitution (e.g., with methyl or methoxy groups) reduces κ-receptor antagonism by >10-fold. Structure-activity relationship (SAR) studies use synthetic analogs to test modifications, followed by in vitro binding assays and functional tests (e.g., GTPγS binding for receptor activation). Pharmacokinetic profiling (e.g., solubility, metabolic stability) via LC-MS/MS in plasma and brain tissue further identifies analogs with improved bioavailability .

Q. What methodological approaches reconcile contradictory findings on this compound’s efficacy across different obesity models?

Discrepancies in this compound’s effects (e.g., partial efficacy in non-human primates vs. robust effects in rodents) may stem from species-specific receptor expression or dosing protocols. Researchers should:

  • Compare receptor density via autoradiography in target brain regions (e.g., hypothalamus, nucleus accumbens).
  • Use longitudinal designs to assess adaptive changes in opioid signaling during chronic administration.
  • Employ translational biomarkers (e.g., fMRI for neural activity, ghrelin/leptin ratios) to bridge preclinical and clinical data .

Q. How can this compound’s effects on lipid utilization be distinguished from its anorectic properties in obesity studies?

To dissociate metabolic vs. appetite effects, researchers use pair-feeding controls (i.e., matching food intake between this compound-treated and control groups). Indirect calorimetry measures energy expenditure and respiratory exchange ratio (RER) to quantify lipid oxidation. For example, this compound increased RER in HFD-fed rats, indicating preferential lipid use, independent of reduced caloric intake. Complementary assays (e.g., adipose tissue histology, β-oxidation enzyme activity) further validate mechanisms .

Q. What in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters are critical for optimizing this compound’s therapeutic index?

Key ADME parameters include:

  • Solubility : Assessed via shake-flask method in physiologically relevant buffers (pH 1.2–7.4).
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound using LC-MS/MS.
  • hERG inhibition : Patch-clamp assays to evaluate cardiac safety risks.
  • Blood-brain barrier permeability : In vitro models (e.g., MDCK-MDR1 cells) predict CNS penetration. This compound’s logP (~3.5) and moderate plasma protein binding (~85%) suggest favorable brain uptake .

Methodological Considerations

  • Dosing Protocols : Subcutaneous injection (0.3–3 mg/kg) is common in rodents, while oral administration requires formulation optimization (e.g., suspensions in 0.5% methylcellulose) to enhance bioavailability .
  • Data Normalization : Express food intake as kcal/g body weight/day to account for inter-animal variability.
  • Ethical Controls : Include sham-treated groups to distinguish drug effects from stress-induced anorexia in chronic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY255582
Reactant of Route 2
LY255582

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.